molecular formula C7H8O2 B13118710 2-Cyclopenten-1-one, 3-acetyl- CAS No. 27326-88-1

2-Cyclopenten-1-one, 3-acetyl-

Cat. No.: B13118710
CAS No.: 27326-88-1
M. Wt: 124.14 g/mol
InChI Key: DNWHNEMQSUQAQB-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-acetyl- is an organic compound with the molecular formula C7H8O2 It is a derivative of cyclopentenone, featuring both a ketone and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-one, 3-acetyl- can be synthesized through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst to yield 2-hydroxymethyl-2-cyclopenten-1-one . Another method involves the acid-catalyzed dehydration of cyclopentanediols to afford cyclopentenone .

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-one, 3-acetyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-acetyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted cyclopentenone derivatives.

Scientific Research Applications

2-Cyclopenten-1-one, 3-acetyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-acetyl- involves its interaction with various molecular targets and pathways. As an electrophile, it can react with nucleophiles in biological systems, potentially modulating enzyme activity and signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

2-Cyclopenten-1-one, 3-acetyl- can be compared with other similar compounds, such as:

    Cyclopentenone: Both compounds share the cyclopentenone core structure but differ in their substituents.

    Cyclohexenone: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.

    Cyclopropenone: A smaller ring structure with different reactivity and properties.

The uniqueness of 2-Cyclopenten-1-one, 3-acetyl- lies in its specific functional groups and the resulting chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

27326-88-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-acetylcyclopent-2-en-1-one

InChI

InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3

InChI Key

DNWHNEMQSUQAQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)CC1

Origin of Product

United States

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